(1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid
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Overview
Description
(1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a boronic acid group attached to an aminoethyl chain, which is further substituted with a 3,4-dimethoxyphenyl group. The presence of both the boronic acid and amino groups makes it a versatile reagent in organic synthesis and a potential candidate for biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 3,4-dimethoxyphenyl ethylene with borane, followed by oxidation with hydrogen peroxide to yield the boronic acid . Another approach involves the use of Suzuki-Miyaura coupling, where a boronic ester is coupled with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes or continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and stringent reaction conditions can optimize the production process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Boronic esters or alcohols.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs for targeted therapies.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid involves its interaction with molecular targets through its boronic acid and amino groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The amino group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the amino and dimethoxyphenyl groups, making it less versatile in certain applications.
3,4-Dimethoxyphenylboronic acid: Similar structure but lacks the aminoethyl chain, affecting its reactivity and binding properties.
Aminoethylboronic acid: Lacks the dimethoxyphenyl group, reducing its potential for specific interactions.
Uniqueness
(1-Amino-2-(3,4-dimethoxyphenyl)ethyl)boronic acid is unique due to the presence of both the boronic acid and amino groups, along with the 3,4-dimethoxyphenyl substitution. This combination of functional groups enhances its reactivity and binding properties, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H16BNO4 |
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Molecular Weight |
225.05 g/mol |
IUPAC Name |
[1-amino-2-(3,4-dimethoxyphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C10H16BNO4/c1-15-8-4-3-7(5-9(8)16-2)6-10(12)11(13)14/h3-5,10,13-14H,6,12H2,1-2H3 |
InChI Key |
WZIHIPLHDKUOSV-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC1=CC(=C(C=C1)OC)OC)N)(O)O |
Origin of Product |
United States |
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